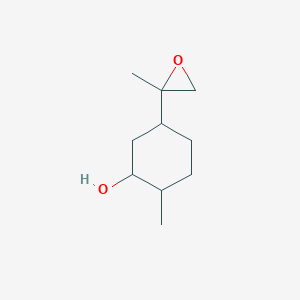![molecular formula C16H22N2O3 B8487834 tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate](/img/structure/B8487834.png)
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate
Vue d'ensemble
Description
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate typically involves the reaction of 2-(1H-indol-4-yloxy)ethanol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction can be carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of automated purification systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability and functionality.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(1H-indol-3-yl)ethyl]-methylcarbamic acid tert-butyl ester
- [2-(1H-indol-5-yloxy)ethyl]-methylcarbamic acid tert-butyl ester
- [2-(1H-indol-6-yloxy)ethyl]-methylcarbamic acid tert-butyl ester
Uniqueness
What sets tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate apart from similar compounds is the position of the indole ring substitution. The 4-position substitution on the indole ring can lead to different biological activities and chemical reactivity compared to substitutions at other positions. This unique substitution pattern can result in distinct interactions with molecular targets, making it a valuable compound for scientific research and drug development .
Propriétés
Formule moléculaire |
C16H22N2O3 |
|---|---|
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
tert-butyl N-[2-(1H-indol-4-yloxy)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(19)18(4)10-11-20-14-7-5-6-13-12(14)8-9-17-13/h5-9,17H,10-11H2,1-4H3 |
Clé InChI |
OAPYZPUUEOOIAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC2=C1C=CN2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate](/img/structure/B8487757.png)
![Oxirane, [[4-[(4-methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl]-](/img/structure/B8487763.png)
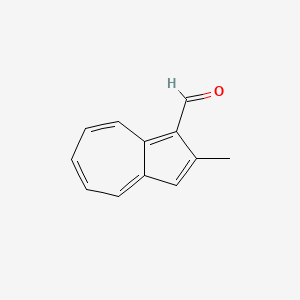
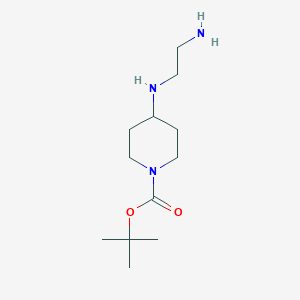
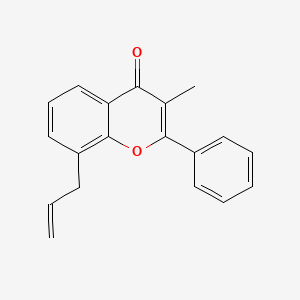
![1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione](/img/structure/B8487782.png)
![2-[(2,3-Dihydro-benzofuran-5-ylmethyl)-amino]-benzoic acid](/img/structure/B8487790.png)
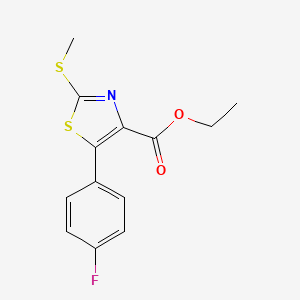
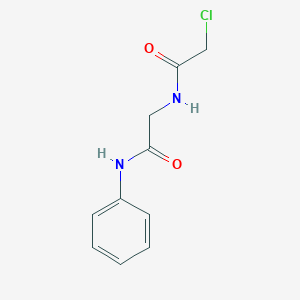
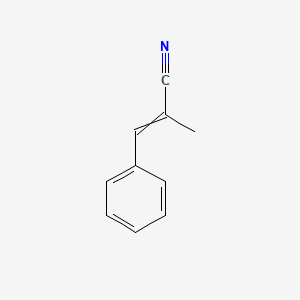
![3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B8487818.png)
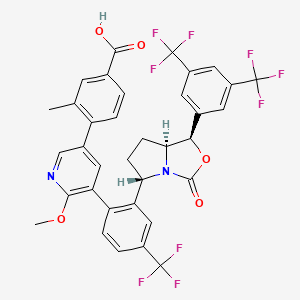
![(2S)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B8487826.png)
